molecular formula C26H30O9 B1680286 Rutaevin CAS No. 33237-37-5

Rutaevin

Cat. No.: B1680286
CAS No.: 33237-37-5
M. Wt: 486.5 g/mol
InChI Key: YZMKFMIZNSOPSN-UTOBYFMRSA-N
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Description

Rutaevin is a natural compound belonging to the class of terpenoids. It is primarily isolated from the plant species Euodia rutaecarpa, which is part of the Rutaceae family. This compound has garnered attention due to its potential anti-inflammatory properties, particularly its ability to inhibit the production of nitric oxide in activated macrophages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rutaevin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from the dried fruits of Euodia rutaecarpa using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale extraction processes. The dried plant material is processed using solvents in large extraction tanks. The resulting extract is then purified using techniques such as liquid-liquid extraction and chromatography to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Rutaevin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Rutaevin has a wide range of scientific research applications:

Mechanism of Action

Rutaevin is often compared with other terpenoids and related compounds such as limonin, evodiamine, and rutaecarpine. While all these compounds share a similar terpenoid structure, this compound is unique in its specific inhibitory activity on nitric oxide production. This makes it particularly valuable for anti-inflammatory research .

Comparison with Similar Compounds

  • Limonin
  • Evodiamine
  • Rutaecarpine

Properties

CAS No.

33237-37-5

Molecular Formula

C26H30O9

Molecular Weight

486.5 g/mol

IUPAC Name

(1R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione

InChI

InChI=1S/C26H30O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,17-20,29H,5,7,9,11H2,1-4H3/t13-,14-,17+,18-,19-,20+,23-,24-,25?,26+/m0/s1

InChI Key

YZMKFMIZNSOPSN-UTOBYFMRSA-N

SMILES

CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@H](C(=O)[C@H]6C37COC(=O)C[C@@H]7OC6(C)C)O)C

Canonical SMILES

CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rutaevin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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